ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
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Overview
Description
Ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, commonly known as Fmoc-L-phenylalanine, is a chemical compound used in the field of organic chemistry. It belongs to the class of amino acid derivatives and is used in the synthesis of peptides and proteins. The compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of Fmoc-L-phenylalanine involves the formation of peptide bonds between amino acids. The compound is used as a building block in solid-phase peptide synthesis, where it is attached to a solid support and used to synthesize complex peptides and proteins. The protected amino acid is deprotected and activated using coupling agents, and then coupled with the resin-bound amino acid using a catalyst. The process is repeated until the desired peptide sequence is obtained.
Biochemical and Physiological Effects
Fmoc-L-phenylalanine has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can have a variety of effects depending on the sequence and structure of the peptide or protein. For example, peptides and proteins containing Fmoc-L-phenylalanine can bind to specific receptors in the body and modulate various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Fmoc-L-phenylalanine in lab experiments is its ease of use and versatility. The compound can be easily incorporated into peptides and proteins using solid-phase peptide synthesis, and can be used to synthesize a wide range of complex molecules. However, one of the main limitations of using Fmoc-L-phenylalanine is its cost, as it is a relatively expensive reagent compared to other amino acids.
Future Directions
There are several potential future directions for the use of Fmoc-L-phenylalanine in scientific research. One area of interest is the development of new drugs and therapies based on peptides and proteins containing Fmoc-L-phenylalanine. Another potential direction is the use of Fmoc-L-phenylalanine in the synthesis of novel materials with unique properties and applications. Additionally, the development of new synthetic methods for Fmoc-L-phenylalanine and other amino acid derivatives could lead to new breakthroughs in the field of organic chemistry.
Synthesis Methods
The synthesis of Fmoc-L-phenylalanine involves multiple steps and requires specialized equipment and expertise. The process begins with the protection of the amino group using Fmoc chloride, followed by the activation of the carboxylic acid group using a coupling agent such as DIC or HBTU. The protected amino acid is then coupled with the resin-bound amino acid using DMAP as a catalyst. The process is repeated until the desired peptide sequence is obtained.
Scientific Research Applications
Fmoc-L-phenylalanine is widely used in the field of scientific research, particularly in the synthesis of peptides and proteins. The compound is used as a building block in solid-phase peptide synthesis and is essential for the synthesis of complex peptides and proteins. Fmoc-L-phenylalanine is also used in the development of new drugs and therapies, as it can mimic the structure of natural amino acids and bind to specific receptors in the body.
properties
IUPAC Name |
ethyl 4-[[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-3-32-24(29)18-6-10-20(11-7-18)26-23(28)16-27(21-12-8-19(25)9-13-21)33(30,31)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSBHQMIANCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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